N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide are not available, thiophene derivatives in general have been known to undergo a variety of chemical reactions. For instance, a PMB protection/deprotection strategy has been used in the synthesis of certain thiophene derivatives .Scientific Research Applications
Fluorescent Probes and Environmental Sensing
A novel approach to environmental and biological sensing involves the use of reaction-based fluorescent probes, leveraging the structural properties of sulfonamides for selective discrimination. For example, the development of a fluorescent probe designed for the discrimination of thiophenols over aliphatic thiols demonstrates the application of sulfonamide derivatives in detecting environmental contaminants with high sensitivity and selectivity. This probe, utilizing intramolecular charge transfer pathways, showed potential for practical applications in environmental and biological sciences due to its finely tunable spectroscopic properties and sensitivity with a detection limit of 20 nM for thiophenol, highlighting its utility in water sample analysis with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).
Molecular Conformation Studies
Sulfonamide derivatives are integral in studies focusing on molecular conformation or tautomeric forms, which are directly related to their pharmaceutical and biological activities. Research into tautomeric behavior of sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using spectroscopic methods, has contributed to understanding the structural dynamics influencing their biological functions. These studies are crucial in bioorganic and medicinal chemistry for designing molecules with desired biological activities (Erturk et al., 2016).
Drug-Protein Interaction Studies
Understanding the interaction between drugs and proteins is fundamental in pharmacology. Studies utilizing fluorescent probes, such as 5-dimethylaminonaphthalene-1-sulfonamide, have elucidated specific binding sites for anionic drugs on human serum albumin (HSA), providing insights into drug distribution, efficacy, and mechanism of action. This research has led to a better understanding of how drugs interact with proteins in the human body, impacting the development of new therapeutic agents (Sudlow et al., 1976).
Antiproliferative Agents Development
The synthesis and evaluation of N,N-dimethylbenzenesulfonamide derivatives have demonstrated significant potential as antiproliferative agents. Novel compounds bearing this moiety have been synthesized and shown to possess higher antiproliferative activity against human breast cancer cell lines than doxorubicin, a commonly used chemotherapeutic agent. These findings support the therapeutic potential of sulfonamide derivatives in cancer treatment, offering a foundation for the development of new antiproliferative drugs (Bashandy et al., 2014).
Computational and Spectroscopic Analysis
Computational and spectroscopic analyses of sulfonamide derivatives provide critical insights into their structural, electronic, and optical properties. These studies facilitate the understanding of how structural modifications affect molecular behavior, guiding the design of compounds with specific biological or chemical properties. For instance, a study on the synthesis and characterization of N-phenethyl-4-methylbenzenesulfonamide highlighted the use of computational methods to predict stability and reactivity, aiding in the rational design of sulfonamide-based molecules for various applications (Mahmood et al., 2016).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQLLNYHWGXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.